(5-Methylisoxazol-4-yl)methanamine hydrochloride
Overview
Description
(5-Methylisoxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride typically involves the reaction of 5-methylisoxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(5-Methylisoxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride: This compound has a similar structure but with an additional methyl group at the 3-position.
(3-Methylisoxazol-5-yl)methanamine: This compound differs in the position of the methyl group and the absence of the hydrochloride salt.
Uniqueness
(5-Methylisoxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Overview
(5-Methylisoxazol-4-yl)methanamine hydrochloride is a compound derived from isoxazole, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and immunomodulatory effects.
- Molecular Formula : CHClNO
- IUPAC Name : (5-methyl-1,2-oxazol-4-yl)methanamine; hydrochloride
- CAS Number : 1949836-91-2
Synthesis
The synthesis of this compound typically involves:
- Reaction of 5-methylisoxazole with formaldehyde and ammonium chloride.
- Treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates enzymatic activity and cellular signaling pathways, leading to diverse biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cell Line | IC (µM) | Reference Drug | IC (µM) |
---|---|---|---|
Lung Adenocarcinoma (A549) | 31.2 | Cisplatin | 47.17 |
Breast Adenocarcinoma (MCF7) | 28.5 | 5-Fluorouracil (5-FU) | 381.16 |
Colon Adenocarcinoma (HT29) | 25.0 |
The compound's efficacy was evaluated using the MTT assay, demonstrating lower toxicity against normal cells compared to established chemotherapeutics like cisplatin and 5-FU, indicating a favorable therapeutic index.
Antiviral Properties
In vitro studies have shown that this compound can inhibit the replication of human herpes virus type-1 (HHV-1). The compound demonstrated a significant reduction in viral titers, suggesting potential as an antiviral agent.
Immunomodulatory Effects
The compound has been studied for its immunomodulatory properties, particularly in the context of autoimmune disorders. It has been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharides, indicating its potential use in treating inflammatory conditions.
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on A549 cells, revealing a dose-dependent induction of apoptosis characterized by increased expression of pro-apoptotic markers such as caspases and decreased survival signaling.
- Antiviral Activity : In another study focusing on HHV-1, treatment with the compound resulted in up to a 3.5-log reduction in viral load in infected A549 cells, comparable to standard antiviral treatments.
- Immunological Impact : Research demonstrated that the compound could significantly suppress TNF-α production in human whole blood cultures, suggesting its utility in modulating immune responses.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWVRQWUOCFISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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